molecular formula C17H12N2O2 B6209927 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide CAS No. 1016679-04-1

2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide

Cat. No. B6209927
CAS RN: 1016679-04-1
M. Wt: 276.3
InChI Key:
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Description

2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide, also known as 4-cyano-3-ethynylphenyl acetamide, is a synthetic compound of interest to the scientific community. This compound has been studied for its potential applications in various research fields, including medicinal chemistry, biochemical research, and biotechnology. This article provides an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide has been studied for its potential applications in a variety of research fields. In medicinal chemistry, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In biochemical research, it has been used as a substrate for enzymatic reactions and as a model compound for the study of enzyme-substrate interactions. In biotechnology, it has been used as a fluorescent label for the detection of proteins and other molecules.

Mechanism of Action

The mechanism of action of 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide is not yet fully understood. However, it is believed that the compound binds to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine and leading to an increase in the concentration of acetylcholine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide have yet to be fully explored. However, studies have shown that the compound can inhibit the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the brain. This can lead to increased alertness and improved cognitive function.

Advantages and Limitations for Lab Experiments

2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized via a variety of methods. Furthermore, it has a high solubility in polar solvents, making it suitable for use in a variety of biochemical and biotechnological experiments. On the other hand, it is relatively unstable, making it difficult to store for long periods of time. Additionally, it is toxic and may cause skin irritation if handled improperly.

Future Directions

The potential future directions for 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide are numerous. One potential direction is the development of more effective inhibitors of acetylcholinesterase, which could be used in the treatment of Alzheimer’s disease and other neurological disorders. Additionally, the compound could be used in the development of fluorescent labels for the detection of proteins and other molecules, as well as for the study of enzyme-substrate interactions. Finally, it could be used in the development of new synthetic methods for the synthesis of other compounds.

Synthesis Methods

2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide can be synthesized via a variety of methods. One common method involves the condensation of 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamidehynylphenyl acetate with anhydrous ammonia in a polar solvent such as dimethylformamide (DMF). This reaction produces an intermediate compound, which is then reacted with a base such as potassium carbonate to form the desired product. This method has been shown to be effective in producing the compound in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide involves the reaction of 4-cyanophenol with 3-ethynylaniline to form 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide.", "Starting Materials": [ "4-cyanophenol", "3-ethynylaniline", "acetic anhydride", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 4-cyanophenol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane and cool the solution to 0°C.", "Step 2: Slowly add acetic anhydride (1.1 eq) to the solution while stirring at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "Step 4: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain 4-acetoxycyanophenol.", "Step 6: Dissolve 3-ethynylaniline (1.0 eq) and sodium bicarbonate (1.2 eq) in dichloromethane and cool the solution to 0°C.", "Step 7: Slowly add 4-acetoxycyanophenol (1.1 eq) to the solution while stirring at 0°C.", "Step 8: Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "Step 9: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 10: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide." ] }

CAS RN

1016679-04-1

Product Name

2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide

Molecular Formula

C17H12N2O2

Molecular Weight

276.3

Purity

95

Origin of Product

United States

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